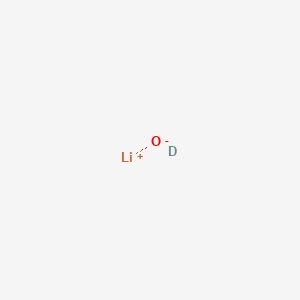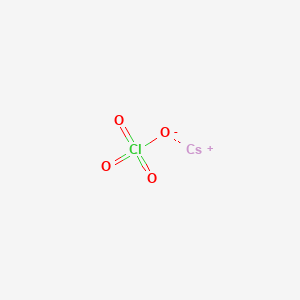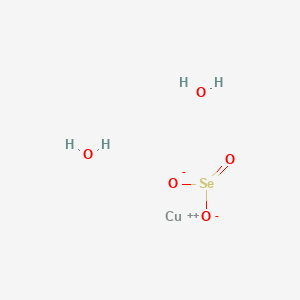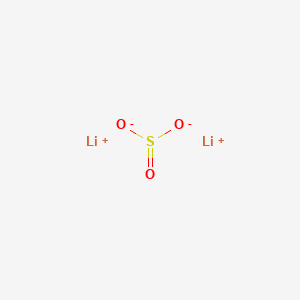
氢氧化锂 (2H)
描述
Lithium (2H)hydroxide is a highly caustic metallic base with the chemical formula LiOD. It is a deuterated version of lithium hydroxide, where the hydrogen atom is replaced by deuterium, a stable isotope of hydrogen. This compound is commonly used in various chemical reactions and industrial practices due to its unique properties .
科学研究应用
Lithium (2H)hydroxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in deuteration reactions to introduce deuterium into organic molecules.
Biology: Employed in studies involving isotopic labeling to trace biochemical pathways.
Medicine: Utilized in the synthesis of deuterated drugs, which can have improved pharmacokinetic properties.
作用机制
Target of Action
Lithium (2H)hydroxide, also known as EINECS 235-287-3 or Lithium deuteroxide solution, primarily targets carbon dioxide (CO2) . It acts as a high capacity adsorbent for CO2 capture . This makes it particularly useful in environments where CO2 capture is necessary, such as in certain industrial processes .
Mode of Action
The compound interacts with its target, CO2, through a process known as chemical adsorption . This process involves the adherence of CO2 molecules to the surface of Lithium (2H)hydroxide particles . The kinetics models showed that this process obeys the second order model .
Biochemical Pathways
The biochemical pathways affected by Lithium (2H)hydroxide primarily involve the capture and storage of CO2 . By acting as an adsorbent, Lithium (2H)hydroxide can effectively capture CO2 and store it. This can have downstream effects on the concentration of CO2 in the environment .
Pharmacokinetics
Lithium has an extremely narrow therapeutic window .
Result of Action
The primary result of Lithium (2H)hydroxide’s action is the reduction of CO2 levels in the environment where it is applied . By capturing and storing CO2, Lithium (2H)hydroxide can help to reduce the concentration of this greenhouse gas .
安全和危害
未来方向
Lithium-ion batteries, which use lithium, are critical to the transition to clean energy. The global demand for lithium is expected to reach 5.11 Mt by 2050 . Research is ongoing to develop optimized materials and synthesis methods that improve the lithium selectivity, separation efficiency, chemical stability, lifetime, and lithium recovery .
生化分析
Biochemical Properties
Lithium (2H)hydroxide participates in several biochemical reactions. It reacts with sulfuric acid resulting in the formation of lithium sulfate and water . It also reacts with carbon dioxide to form lithium carbonate and water
Cellular Effects
For instance, lithium has been used for CO2 adsorption due to its high CO2 storage capacity .
Molecular Mechanism
It is known that lithium hydroxide can inhibit enzymes that have magnesium as a co-factor
Temporal Effects in Laboratory Settings
Lithium hydroxide has been used for CO2 adsorption due to its high CO2 storage capacity .
Dosage Effects in Animal Models
Lithium has shown some effects in animal models of certain diseases .
Metabolic Pathways
Lithium hydroxide is often produced industrially from lithium carbonate in a metathesis reaction with calcium hydroxide .
Transport and Distribution
Lithium ions have been studied for their transport properties .
Subcellular Localization
Tools have been developed to predict the subcellular localization of proteins .
准备方法
Synthetic Routes and Reaction Conditions
Lithium (2H)hydroxide can be synthesized through direct high-temperature deuteration. This involves the reaction of lithium metal with deuterium gas at elevated temperatures. The process is straightforward and requires simple raw materials, resulting in highly pure deuterides .
Industrial Production Methods
Industrial production of lithium deuteroxide solution typically involves the deuteration of lithium hydroxide. This method is cost-effective and involves substituting hydrogen atoms in lithium hydroxide with deuterium. The process is carried out under controlled conditions to ensure high isotopic purity .
化学反应分析
Types of Reactions
Lithium (2H)hydroxide undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form lithium oxide.
Reduction: Can be reduced to lithium metal under specific conditions.
Substitution: Participates in nucleophilic substitution reactions where the deuterium atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with lithium deuteroxide solution include deuterium gas, oxygen, and various nucleophiles. Reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products Formed
Major products formed from reactions involving lithium deuteroxide solution include lithium oxide, lithium metal, and various substituted compounds depending on the nucleophile used .
相似化合物的比较
Similar Compounds
Lithium hydroxide (LiOH): The non-deuterated version of lithium deuteroxide solution.
Sodium deuteroxide (NaOD): A similar deuterated compound where lithium is replaced by sodium.
Potassium deuteroxide (KOD): Another similar compound with potassium instead of lithium.
Uniqueness
Lithium (2H)hydroxide is unique due to its high isotopic purity and the presence of deuterium, which imparts distinct properties compared to its non-deuterated counterpart. These properties make it particularly valuable in applications requiring isotopic labeling and deuteration .
属性
InChI |
InChI=1S/Li.H2O/h;1H2/q+1;/p-1/i/hD | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFOQBRAJBCJND-DYCDLGHISA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[OH-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][O-].[Li+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HLiO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301311607 | |
| Record name | Lithium hydroxide (Li(OD)) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301311607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
25.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12159-20-5 | |
| Record name | Lithium hydroxide (Li(OD)) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12159-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lithium (2H)hydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012159205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium hydroxide (Li(OD)) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301311607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium (2H)hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.067 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Chloro-6,6a,12-triaza-benzo[a]anthracen-7-one](/img/structure/B76093.png)






![Benzenesulfonic acid, 2,2'-[(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)diimino]bis[5-methyl-](/img/structure/B76108.png)






